molecular formula C12H14N4O2 B5699682 3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE

3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE

Cat. No.: B5699682
M. Wt: 246.27 g/mol
InChI Key: VYSOBYSKNXPHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE is a compound with a molecular formula of C12H14N4O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE typically involves the reaction of benzimidazole derivatives with appropriate reagents. One common method involves the reaction of benzimidazole with carbamoylmethyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound may also interact with DNA or RNA, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANAMIDE is unique due to its specific benzimidazole core structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-[2-(2-amino-2-oxoethyl)benzimidazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c13-10(17)5-6-16-9-4-2-1-3-8(9)15-12(16)7-11(14)18/h1-4H,5-7H2,(H2,13,17)(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSOBYSKNXPHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC(=O)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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